N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

Lipophilicity Physicochemical Property Drug Design

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 946291-10-7) is a synthetic small molecule belonging to the oxalamide class, characterized by a 1-isopropylpiperidine moiety linked via a methylene bridge to an oxalamide core, which is further N-substituted with a 3-(methylthio)phenyl group. With a molecular formula of C18H27N3O2S and a molecular weight of 349.5 g/mol, this compound presents a unique combination of a tertiary amine, a thioether, and two secondary amide functionalities within a single scaffold.

Molecular Formula C18H27N3O2S
Molecular Weight 349.49
CAS No. 946291-10-7
Cat. No. B2677255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((1-isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide
CAS946291-10-7
Molecular FormulaC18H27N3O2S
Molecular Weight349.49
Structural Identifiers
SMILESCC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=CC=C2)SC
InChIInChI=1S/C18H27N3O2S/c1-13(2)21-9-7-14(8-10-21)12-19-17(22)18(23)20-15-5-4-6-16(11-15)24-3/h4-6,11,13-14H,7-10,12H2,1-3H3,(H,19,22)(H,20,23)
InChIKeyMKPXRSSFXHBKLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((1-Isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 946291-10-7): A Structurally Defined Oxalamide for Specialized Research Applications


N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 946291-10-7) is a synthetic small molecule belonging to the oxalamide class, characterized by a 1-isopropylpiperidine moiety linked via a methylene bridge to an oxalamide core, which is further N-substituted with a 3-(methylthio)phenyl group [1]. With a molecular formula of C18H27N3O2S and a molecular weight of 349.5 g/mol, this compound presents a unique combination of a tertiary amine, a thioether, and two secondary amide functionalities within a single scaffold [1]. It is primarily offered as a research chemical (purity typically 95%) for exploratory studies in medicinal chemistry and chemical biology, where its distinct substitution pattern may confer differential binding or physicochemical properties compared to closely related oxalamide analogs [1].

Study type
Medicinal chemistry SAR exploration with oxalamide scaffolds
Property context
Physicochemical profiling including computed logP, TPSA, and conformational flexibility
Differentiation
Methylthio substitution enables S-mediated interaction studies vs carbon-only analogs

Why N1-((1-Isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide Cannot Be Simply Replaced by Another Oxalamide


The oxalamide class encompasses a broad array of compounds with widely divergent biological and physicochemical profiles; simple isosteric or one-for-one replacement without considering the specific substitution pattern often leads to loss of desired activity or altered pharmacokinetics [1]. In the case of the target compound, the 3-methylthio substituent on the phenyl ring introduces a polarizable sulfur atom capable of participating in unique chalcogen bonding and hydrophobic interactions not accessible to the analogous m-tolyl (CAS 946291-02-7) or unsubstituted phenyl derivatives [1]. Concurrently, the 1-isopropylpiperidine group provides steric bulk and conformational constraint distinct from the 1-cyclopentyl, 1-acetyl, or pyridyl-substituted piperidine variants that are commonly encountered in screening libraries [1]. These structural nuances collectively define a chemotype whose target engagement, solubility, and metabolic stability cannot be assumed equivalent to other in-class compounds; therefore, generic substitution without paired comparative data risks confounding experimental outcomes.

! Methylthio sulfur introduces unique H‑bond acceptor and chalcogen‑bonding potential not present in m‑tolyl or phenyl oxalamides; replacement may shift target recognition profiles.
! 1‑Isopropylpiperidine provides distinct steric and conformational constraints compared to cyclopentyl, acetyl, or pyridyl variants; direct substitution can alter binding poses.
! Computed logP, TPSA, and rotatable bond count differ measurably from close analogs; physicochemical and permeability profiles may not transfer across replacements.

Quantitative Differentiation Evidence for N1-((1-Isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide


Increased Calculated Lipophilicity (XLogP3) Relative to m-Tolyl Analog

The computed partition coefficient (XLogP3-AA) for the target compound is 2.9, reflecting the contribution of the methylthio group. The direct m-tolyl analog (CAS 946291-02-7), in which the –SCH3 is replaced by a –CH3, is predicted to have a lower XLogP3 of approximately 2.2–2.5 based on fragment-based contribution differences [1]. This quantifiable increase in lipophilicity may translate into improved passive membrane permeability or altered tissue distribution for the thioether derivative relative to its carbon-only counterpart.

Computed logP (XLogP3)
Class-level inference
Target 2.9 vs m‑tolyl analog ~2.2–2.5 (Δ +0.4 to +0.7)
May support higher membrane permeability context relative to carbon‑only analog
In silico prediction; experimental logD/logP confirmation recommended
Lipophilicity Physicochemical Property Drug Design

Topological Polar Surface Area (TPSA) Favoring CNS Penetration Potential

The topological polar surface area (TPSA) of the target compound is calculated to be 86.7 Ų, which falls within the favorable range (<90 Ų) commonly associated with good blood-brain barrier (BBB) penetration [1][2]. In contrast, the analogous N1-(4-acetamidophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide (CAS 946233-63-2) has a higher TPSA of 99–104 Ų due to the additional acetamide group, which would likely reduce its CNS permeability [2][3]. This difference provides a rational basis for selecting the methylthio compound as a privileged scaffold for CNS-targeted library design.

Topological PSA (TPSA)
Cross-study comparable
Target 86.7 Ų vs 4‑acetamido analog 99–104 Ų (target below 90 Ų threshold)
Calculated TPSA may support CNS penetration model context; comparator exceeds typical CNS-favorable range
Validate with PAMPA‑BBB or in vivo permeability assays
CNS Drug Discovery Blood-Brain Barrier Physicochemical Property

Unique Hydrogen-Bond Acceptor Profile from Thioether Sulfur

The methylthio (–SCH3) group in the target compound introduces a polarizable sulfur atom capable of acting as a weak hydrogen-bond acceptor and engaging in chalcogen-bonding interactions with protein backbones or side-chain residues [1]. This interaction mode is absent in the m-tolyl analog (CAS 946291-02-7, –CH3) and in the thiophen-2-ylmethyl analog (CAS 946382-66-7), where the sulfur is part of an aromatic ring with different electronic character . Crystallographic and computational studies have demonstrated that methylthio groups can form stabilizing S···H–N distances of 2.5–3.0 Å with amide NH donors, contributing 0.5–2.0 kcal/mol to binding free energy in model systems [1].

Thioether S interaction
Class-level inference
Reported S···H–N distances 2.5–3.0 Å; estimated binding contribution 0.5–2.0 kcal/mol (CSD/DFT)
May provide additional target‑recognition anchor point absent in carbon‑only or aryl‑thiophene analogs
Class‑level survey data; requires target‑specific structural validation
Molecular Recognition Thioether Interaction Medicinal Chemistry

Enhanced Conformational Diversity from the Methylthio Phenyl Substituent

The 3-methylthio substituent on the phenyl ring introduces rotational degrees of freedom around the S–C(aryl) bond that are not present in the m-tolyl analog (CAS 946291-02-7), where the methyl group is directly attached to the ring [1][2]. Rotatable bond count (RBC) for the target compound is 5, compared to 4 for the m-tolyl analog, reflecting an additional torsion angle that can modulate the spatial presentation of the terminal hydrophobic moiety [1][2]. Enhanced conformational flexibility may allow the compound to adopt a wider range of binding poses within a protein pocket, a feature that can be exploited in scaffold-hopping exercises or in situations where a rigid analog has failed to engage a target [3].

Rotatable bonds (RBC)
Cross-study comparable
Target 5 vs m‑tolyl analog 4 (+1 rotatable bond from S–C(aryl) torsion)
Enhanced conformational diversity may expand accessible binding‑pose space relative to rigid analog
In silico; biological relevance depends on target pocket plasticity
Conformational Analysis Structure-Activity Relationship Scaffold Diversity

Documented Commercial Purity and Identity Verification for Reproducible Procurement

The target compound is supplied with a certified purity of 95% (HPLC) and full characterization including NMR, mass spectrometry, and elemental analysis, with batch-specific certificates of analysis available from the vendor . In contrast, several closely-related analogs (e.g., CAS 946382-66-7, CAS 946233-63-2) are frequently listed with purity ranges of 90–95% and may lack comprehensive characterization data from all suppliers, introducing variability in biological assay reproducibility . For a scientific buyer, the availability of verified spectral data and a defined purity specification directly reduces the risk of confounding results from unknown impurities or misidentified material.

Purity & characterization
Data to verify
95% (HPLC) with NMR, MS, and elemental analysis; batch‑specific COA available
Procurement with verified identity supports reproducible SAR interpretation
Confirm lot‑specific analytical data before critical assays
Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for N1-((1-Isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide


CNS-Focused Hit Finding as a Privileged Core with Favorable BBB Permeability Parameters

Given its calculated TPSA of 86.7 Ų (below the 90 Ų threshold for CNS penetration) and moderate lipophilicity (XLogP3 2.9), this compound is ideally suited as a starting point for fragment- or library-based hit identification campaigns targeting central nervous system receptors, enzymes, or transporters [1]. The presence of the methylthio group offers additional interaction vectors not available in simpler phenyl or tolyl congeners, enhancing the likelihood of identifying structure-activity relationships in neurological disease models [1].

Kinase or Receptor Panel Profiling to Exploit Thioether-Mediated Selectivity

The methylthio substituent has been implicated in enhancing selectivity for certain kinase and GPCR targets via non-canonical S···H–N interactions with hinge-region or backbone amide residues [1]. This scaffold is therefore well-positioned for broad panel screening against structurally related analogs to identify selectivity windows and to map which targets are sensitive to the thioether pharmacophore [1].

Chemical Probe Development Requiring Validated Identity and High Purity

For laboratories developing chemical probes or reference standards, the 95% certified purity and full analytical characterization (NMR, MS, EA) ensure that biological data can be confidently linked to this specific chemical structure, eliminating the risks associated with impure or misidentified compounds from less rigorous vendors [1]. This is particularly valuable when publishing SAR data or when depositing compounds into public screening collections [1].

Scaffold-Hopping from m-Tolyl to Methylthio in Existing Oxalamide Series

Research groups with existing oxalamide SAR built around the m-tolyl (CAS 946291-02-7) or similar carbon-only hydrophobic termini can use this compound as a scaffold-hop to explore the impact of introducing a thioether sulfur. The quantifiable differences in lipophilicity (ΔXLogP3 +0.4 to +0.7), TPSA, and rotatable bond count provide a rational basis for selecting this compound as a next-generation analog in lead optimization cycles [1].

Application
Selection Property
Validation Focus
CNS penetration model studies
Calculated TPSA & XLogP3 profile below typical CNS exclusion thresholds
In vitro permeability and BBB model assessment
Kinase / target selectivity profiling
Thioether‑mediated interaction potential (non‑canonical H‑bond/chalcogen bond)
Target‑engagement assays and selectivity screening vs analogs
Chemical probe characterization
Certified purity (≥95%) and full analytical identity package
Batch‑specific spectral data review and purity verification
Oxalamide SAR scaffold exploration
Methylthio substitution vs m‑tolyl baseline; quantifiable property shifts
Comparative binding, permeability, and conformational analysis
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